N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4OS/c1-10-9-13(17-16-10)18-6-4-11(5-7-18)15-14(19)12-3-2-8-20-12/h2-3,8-9,11H,4-7H2,1H3,(H,15,19)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNDYCSLVANBYDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)N2CCC(CC2)NC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]thiophene-2-carboxamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and the use of efficient catalysts, is crucial for maximizing yield and minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]thiophene-2-carboxamide has been investigated for its potential therapeutic effects, including:
- Anticancer Activity : Studies have shown that derivatives of this compound exhibit cytotoxicity against various cancer cell lines. For instance, compounds similar to this have demonstrated efficacy against human glioblastoma and melanoma cells, with IC50 values indicating significant growth inhibition .
- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro studies reported minimum inhibitory concentration (MIC) values as low as 0.22 μg/mL, showcasing its potential as an antimicrobial agent .
Drug Discovery
The compound serves as a valuable building block in the synthesis of more complex molecules aimed at drug development. Its unique functional groups allow for modifications that can enhance biological activity or target specificity.
Material Science
This compound is also explored for its applications in developing advanced materials with specific electronic or optical properties. The thiophene moiety contributes to the compound's electronic characteristics, making it suitable for applications in organic electronics and photonic devices.
| Activity Type | Target | IC50/Effect | Reference |
|---|---|---|---|
| Anticancer | Human glioblastoma U251 | IC50 = 10–30 µM | |
| Antimicrobial | Staphylococcus aureus | MIC = 0.22 μg/mL | |
| Antimicrobial | Escherichia coli | MIC = 0.25 μg/mL |
Case Study 1: Anticancer Efficacy
A study conducted on a series of pyrazole derivatives, including this compound, demonstrated significant anticancer properties against various cell lines. The results indicated that structural modifications could enhance potency and selectivity towards cancer cells .
Case Study 2: Antimicrobial Evaluation
In vitro evaluations highlighted the antimicrobial potential of this compound against clinically relevant pathogens. The study focused on determining the MIC and minimum bactericidal concentration (MBC) against strains like Staphylococcus aureus and Escherichia coli, revealing promising results that support further development as an antimicrobial agent .
Mechanism of Action
The mechanism of action of N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine: This compound shares a similar pyrazole structure but differs in its additional functional groups and overall molecular framework.
N3-(substituted phenyl)-N5-(substituted phenyl)-4-(4,5-dichloro-1H-imidazol-2-yl)-2-methyl-1,4-dihydropyridine-3,5-dicarboxamide: Another compound with a heterocyclic core, used for its therapeutic potential.
Uniqueness
N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]thiophene-2-carboxamide is unique due to its combination of pyrazole, piperidine, and thiophene rings. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and development in various fields .
Biological Activity
N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]thiophene-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural framework, incorporating a pyrazole ring, a piperidine ring, and a thiophene moiety, which contributes to its diverse pharmacological properties.
Chemical Structure and Synthesis
The chemical formula for this compound is , with a molecular weight of approximately 286.38 g/mol. The synthesis typically involves multi-step organic reactions, including:
- Formation of the Pyrazole Ring : Synthesized from hydrazine derivatives and α,β-unsaturated carbonyl compounds.
- Formation of the Piperidine Ring : Achieved through cyclization reactions involving amines.
- Formation of the Thiophene Ring : Often synthesized via the Gewald reaction, which involves the condensation of α-cyanoesters with sulfur and carbonyl compounds .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. This interaction can modulate their activity, leading to various pharmacological effects. The precise pathways and molecular targets may vary based on the application context .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including this compound. In vitro evaluations have demonstrated significant activity against various pathogens:
- Minimum Inhibitory Concentration (MIC) values ranging from 0.22 to 0.25 μg/mL have been reported for related pyrazole derivatives against Staphylococcus aureus and Staphylococcus epidermidis.
- The compound exhibits bactericidal effects, inhibiting biofilm formation and showing promise as an antimicrobial agent .
Anticancer Activity
Pyrazole derivatives are recognized for their anticancer properties. Studies have shown that compounds with similar structures can inhibit tumor cell proliferation:
- In vitro tests on breast cancer cell lines (MCF-7 and MDA-MB-231) indicated that certain pyrazole derivatives exhibit cytotoxic effects, particularly when combined with doxorubicin, enhancing therapeutic efficacy .
Anti-inflammatory Properties
The anti-inflammatory potential of pyrazole derivatives has also been explored. Some studies suggest that these compounds can inhibit inflammatory pathways, making them candidates for treating inflammatory diseases.
Research Findings and Case Studies
A summary of relevant research findings is presented in the following table:
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]thiophene-2-carboxamide, and how are intermediates characterized?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as coupling thiophene-2-carboxylic acid derivatives with piperidine-pyrazole intermediates. Key steps include:
- CuAAC (Click Chemistry) : Copper-catalyzed azide-alkyne cycloaddition for pyrazole-piperidine coupling, optimized for yield (e.g., 70–85%) using solvents like DMF or ethanol .
- Amide Bond Formation : Carbodiimide-mediated coupling (e.g., EDC/HOBt) between thiophene-2-carboxylic acid and the piperidine-pyrazole amine .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the final product .
- Analytical Confirmation :
- NMR : Key signals include δ 7.2–7.5 ppm (thiophene protons) and δ 2.8–3.5 ppm (piperidine methylene) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 345.1 [M+H]⁺) confirm molecular weight .
Q. How does the structural configuration of the piperidine-pyrazole moiety influence the compound’s reactivity?
- Methodological Answer :
- Steric Effects : The 5-methyl group on the pyrazole ring introduces steric hindrance, affecting nucleophilic substitution rates (e.g., in amide bond formation) .
- Conformational Flexibility : The piperidine ring’s chair-to-boat transitions modulate binding interactions in biological assays .
- Electron Density : The thiophene carboxamide group enhances electrophilicity, facilitating hydrogen bonding in target binding .
II. Advanced Research Questions
Q. How can conflicting bioactivity data from in vitro vs. in vivo studies of this compound be resolved?
- Methodological Answer :
- Pharmacokinetic Profiling : Use LC-MS/MS to quantify plasma/tissue concentrations and identify metabolic instability (e.g., cytochrome P450-mediated oxidation) .
- Solubility Optimization : Modify formulation using PEG-based nanocarriers to improve bioavailability .
- Target Engagement Assays : Employ CETSA (Cellular Thermal Shift Assay) to verify target binding in live cells, addressing discrepancies between biochemical and cellular activity .
Q. What strategies are effective for optimizing reaction yields in large-scale synthesis while minimizing byproducts?
- Methodological Answer :
- DoE (Design of Experiments) : Statistically optimize parameters like temperature (e.g., 60–80°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., 5–10 mol% CuI) .
- Flow Chemistry : Continuous-flow reactors reduce side reactions (e.g., hydrolysis of intermediates) by precise control of residence time and mixing .
- Byproduct Analysis : Use HPLC-PDA to track impurities (e.g., unreacted starting materials) and adjust stoichiometry .
Q. How do electronic effects of substituents on the thiophene ring modulate biological activity?
- Methodological Answer :
- SAR Studies : Synthesize analogs with electron-withdrawing (e.g., -Cl) or donating (e.g., -OCH₃) groups at the thiophene 5-position.
- Antimicrobial Activity : Chlorine substitution enhances membrane penetration (MIC reduced from 32 µg/mL to 8 µg/mL against S. aureus) .
- Anticancer Activity : Methoxy groups improve solubility but reduce potency (IC₅₀ increases from 1.2 µM to 4.5 µM in MCF-7 cells) .
- Computational Modeling : DFT calculations (e.g., HOMO-LUMO gaps) correlate substituent effects with binding energy to kinase targets .
III. Data Contradiction Analysis
Q. How to reconcile discrepancies in reported IC₅₀ values across different kinase inhibition assays?
- Methodological Answer :
- Assay Conditions : Compare ATP concentrations (e.g., 1 mM vs. 10 µM) and buffer pH (7.4 vs. 8.0), which alter competitive binding dynamics .
- Enzyme Sources : Recombinant vs. native kinases may have varying post-translational modifications affecting inhibitor affinity .
- Data Normalization : Use Z’-factor validation to ensure assay robustness and exclude outlier datasets .
IV. Experimental Design
Q. What in vitro models best predict the compound’s efficacy in neurodegenerative disease research?
- Methodological Answer :
- Primary Neuronal Cultures : Assess neuroprotection against Aβ₄₂-induced toxicity (EC₅₀ determination via MTT assay) .
- Microglial Activation Assays : Measure TNF-α suppression in LPS-stimulated BV-2 cells (ELISA quantification) .
- Blood-Brain Barrier Penetration : Use MDCK-MDR1 monolayers to predict passive permeability (Papp > 5 × 10⁻⁶ cm/s) .
Structural and Mechanistic Insights
Q. What spectroscopic techniques resolve ambiguities in the compound’s tautomeric forms?
- Methodological Answer :
- ¹³C NMR Crystallography : Differentiates pyrazole N-H tautomers via chemical shifts (e.g., δ 140 ppm for N1-H vs. δ 145 ppm for N2-H) .
- IR Spectroscopy : Identifies ν(N-H) stretches at 3200–3400 cm⁻¹ and ν(C=O) at 1650 cm⁻¹ .
- X-ray Diffraction : Resolves piperidine ring puckering and dihedral angles between thiophene and pyrazole moieties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
